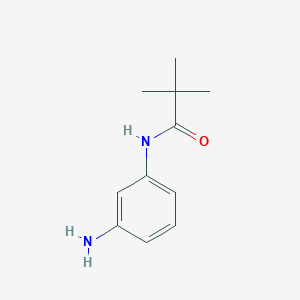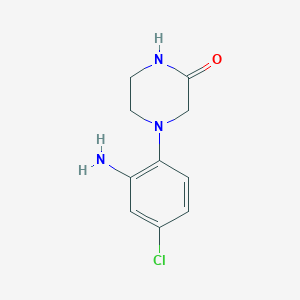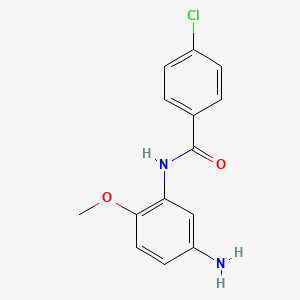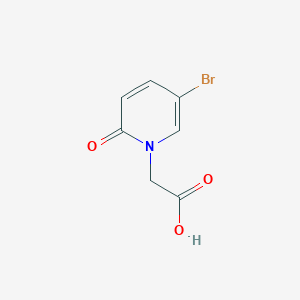
2-N-cyclohexyl-2-N-ethylpyridine-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Preparation of Schiff Bases : Schiff base compounds derived from cyclohexane-1,2-diamine and their spectroscopic and structural analysis have shown significant interest in coordination chemistry. For instance, the study by Kodjo Charles Guillaume et al. (2017) synthesized a Schiff base using cyclohexane-1,2-diamine, which was characterized by various spectroscopic techniques and X-ray crystallography. This research underscores the utility of such diamines in synthesizing structurally complex and functionally diverse compounds (Kodjo Charles Guillaume et al., 2017).
Photophysical Properties
- Luminescent Complexes : The photophysical properties of cyclometalated iridium(III) complexes incorporating diamine ligands have been extensively studied. Such complexes exhibit intense luminescence and have potential applications in light-emitting devices and sensors. A study by J. Lau et al. (2009) highlights the synthesis, photophysical, and electrochemical properties of these complexes, emphasizing their utility in biological imaging and cytotoxicity towards cancer cells (J. Lau et al., 2009).
Sensor Applications
- Fluorescence Sensors for Cu2+ Detection : The development of fluorescence sensors based on Schiff bases derived from diamines has been a significant area of research. Li Zhou et al. (2012) designed water-soluble sulfonato-Salen-type ligands from cyclohexanediamine that act as highly selective and sensitive turn-off fluorescence sensors for Cu2+ in water and living cells. This demonstrates the applicability of diamines in creating effective sensors for environmental and biological monitoring (Li Zhou et al., 2012).
Coordination Chemistry and Catalysis
- Nickel Complexes in Catalysis : Diamines serve as ligands in nickel complexes that have been shown to catalyze various organic reactions. A study by M. Garralda et al. (2007) on rhodium diacyl or acyl hydrido hemiaminal complexes involving aminopyridine or aminomethylpyridine compounds illustrates the role of diamines in modulating the reactivity and selectivity of metal complexes in catalysis (M. Garralda et al., 2007).
Eigenschaften
IUPAC Name |
2-N-cyclohexyl-2-N-ethylpyridine-2,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-16(12-6-4-3-5-7-12)13-9-8-11(14)10-15-13/h8-10,12H,2-7,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAKWHSCYIVXFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=NC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B1341219.png)








![2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1341268.png)
